2,4-Dichloro-6-(chloromethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMDFMRWJQJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284693 | |
| Record name | 2,4-dichloro-6-(chloromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-33-1 | |
| Record name | NSC38404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-(chloromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Halogenated Organic Compounds in Advanced Chemistry
Halogenated organic compounds, a class of molecules where one or more hydrogen atoms are replaced by a halogen (fluorine, chlorine, bromine, or iodine), are integral to numerous areas of advanced chemistry. acs.orgbritannica.com Their unique properties, stemming from the presence of the halogen atom, render them valuable in a wide array of applications, from pharmaceuticals and agrochemicals to materials science. organicreactions.org The introduction of a halogen can significantly alter the electronic properties, lipophilicity, and metabolic stability of an organic molecule, making halogenation a critical tool in medicinal chemistry for optimizing drug candidates.
However, the very stability that makes many halogenated compounds desirable also contributes to their environmental persistence. organicreactions.orgresearchgate.net This has led to extensive research into their environmental fate and the development of more biodegradable alternatives. The study of compounds like 2,4-dichloro-6-(chloromethyl)phenol, which contains multiple chlorine atoms, provides valuable insights into the structure-activity relationships and environmental impact of this important class of molecules. researchgate.net
Academic Significance of Substituted Phenols in Chemical Synthesis and Transformation
Substituted phenols are a cornerstone of chemical synthesis, serving as versatile building blocks for a vast range of more complex molecules. wikipedia.orgbyjus.com The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comucalgary.ca This inherent reactivity makes the phenolic ring susceptible to a variety of transformations, allowing for the introduction of diverse functional groups. bdu.ac.in
The ability to control the regiochemistry of these substitutions is a significant area of research, as the position of the substituents on the phenolic ring profoundly influences the molecule's properties and subsequent reactivity. byjus.comresearchgate.net Phenols are precursors to a wide variety of products, including polymers, dyes, and pharmaceuticals. researchgate.net For instance, the reaction of phenols with even weak electrophiles can be exploited in industrial processes. thieme-connect.de The study of highly substituted phenols, such as 2,4-dichloro-6-(chloromethyl)phenol, is crucial for understanding how multiple substituents influence reactivity and for developing new synthetic methodologies.
Research Landscape of Chloromethyl Substituted Aromatic Systems
Investigation of Targeted Chlorination Routes to the Phenolic Core
The foundational step in synthesizing this compound is the selective chlorination of a phenolic substrate to create the 2,4-dichlorophenol (B122985) backbone. The chlorination of phenol (B47542) typically proceeds stepwise, initially forming 2-chlorophenol (B165306) and 4-chlorophenol (B41353). gfredlee.com Subsequent chlorination of 2-chlorophenol can yield either 2,4-dichlorophenol or 2,6-dichlorophenol, while 4-chlorophenol primarily leads to 2,4-dichlorophenol. gfredlee.com The challenge lies in directing the chlorination to favor the formation of the desired 2,4-dichloro isomer.
Regioselective Direct Chlorination Approaches
Direct chlorination of phenol often results in a mixture of ortho- and para-substituted products. rsc.org To enhance the regioselectivity towards 2,4-dichlorophenol, various strategies have been developed. Traditional methods often involve the use of chlorine gas, but this can lead to low utilization of chlorine atoms and the formation of unwanted byproducts like 2,4,6-trichlorophenol. rsc.org
Alternative chlorinating agents and reaction conditions are employed to improve selectivity. For instance, the use of sulfuryl chloride in the presence of specific catalysts has been shown to influence the regioselectivity of phenol chlorination. researchgate.net
Exploration of Catalytic Systems for Enhanced Selectivity
Catalysis plays a pivotal role in directing the chlorination of phenols to the desired positions. Both homogeneous and heterogeneous catalysts have been investigated to enhance the selectivity for 2,4-dichlorophenol.
Homogeneous catalysts, such as Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), have been traditionally used to activate chlorinating agents. researchgate.net More recently, organocatalysts, including selenoether and bis-thiourea catalysts, have demonstrated high efficiency in promoting ortho-selective chlorination of phenols. acs.org For example, a selenoether catalyst has been reported to achieve ortho/para selectivities of over 20:1. acs.org Palladium acetate (B1210297) has also been used as a catalyst for the C-H chlorination of phenol derivatives. rsc.org
Heterogeneous catalysts offer advantages in terms of separation and reusability. researchgate.net Manganous(II) sulfate (B86663) has been effectively used in the oxychlorination of phenol with hydrogen chloride and hydrogen peroxide in an aqueous medium, showing high activity and selectivity for 2,4-dichlorophenol under mild conditions. rsc.org Various supported catalysts, such as palladium on activated carbon (Pd/C), have also been explored for the hydrodechlorination of chlorophenols, a related process. scilit.com
Table 1: Comparison of Catalytic Systems for Phenol Chlorination
| Catalyst Type | Catalyst Example | Chlorinating Agent | Key Advantages |
| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | Sulfuryl Chloride | Well-established, activates chlorinating agent |
| Homogeneous Organocatalyst | Selenoether Catalyst | N-Chlorosuccinimide (NCS) | High ortho-selectivity |
| Homogeneous Transition Metal | Palladium Acetate | N-Chlorosuccinimide (NCS) | Effective for C-H activation |
| Heterogeneous | Manganous(II) Sulfate | HCl / H₂O₂ | High selectivity for 2,4-dichlorophenol, catalyst recycling |
| Heterogeneous | Palladium on Carbon (Pd/C) | H₂ | Used in hydrodechlorination |
The structure of the catalyst significantly influences the regioselectivity of the chlorination reaction. For instance, in the case of sulfur-containing catalysts used with sulfuryl chloride, the length of the methylene (B1212753) spacer in methylthio alcohols and related compounds can determine whether para- or ortho-chlorination is favored. researchgate.net Specifically, spacers with two or three methylene groups tend to promote para-selective chlorination of certain phenols, while those with six or nine methylene groups favor para-chlorination of others. researchgate.net Similarly, the use of bulky amine catalysts has been shown to be effective for the ortho-chlorination of electron-deficient phenols. rsc.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of 2,4-dichlorophenol. The chlorination of phenol is highly pH-dependent, with the maximum reaction rate occurring in the neutral or slightly alkaline range. gfredlee.com Temperature also plays a significant role; for the uncatalyzed reaction between chlorine and phenol, the rate of chlorination decreases by a factor of two for every 10°C decrease in temperature. gfredlee.com
In a patented method for the directional catalytic chlorination of phenol to 2,4-dichlorophenol, the temperature is controlled between 50-100°C. google.com This process, using a combination of a Lewis acid and an organic auxiliary as a catalyst, can achieve a 2,4-dichlorophenol content of over 96% in a single step. google.com
Mechanisms and Control of Chloromethylation Reactions on Phenolic Substrates
Once the 2,4-dichlorophenol core is synthesized, the next step is the introduction of a chloromethyl group at the 6-position. This is typically achieved through a chloromethylation reaction.
The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org The reaction is carried out under acidic conditions with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). libretexts.orgwikipedia.org The mechanism involves the protonation of formaldehyde, making the carbonyl carbon highly electrophilic. libretexts.orgwikipedia.org This electrophile is then attacked by the electron-rich aromatic ring, followed by rearomatization. libretexts.orgwikipedia.org The resulting benzyl alcohol is then converted to the corresponding chloride. libretexts.org
The synthesis of this compound can be achieved by the chloromethylation of 2,4-dichlorophenol using formaldehyde and hydrochloric acid. An alternative approach involves reacting 2,4-dichlorophenol with chloromethyl methyl ether.
It is important to note that highly activated arenes like phenols can undergo further electrophilic attack, leading to the formation of diarylmethane side products. wikipedia.org The kinetics of the reaction of chloromethylated phenols with nucleophiles, such as anilines, have been studied and show a two-step mechanism involving the formation of a quinone methide intermediate. rsc.org This understanding of the reaction mechanism is critical for controlling the reaction and minimizing the formation of byproducts.
Table 2: Reagents for Chloromethylation of Phenols
| Reagent 1 | Reagent 2 | Catalyst | Reaction Type |
| Formaldehyde | Hydrogen Chloride | Zinc Chloride | Blanc Chloromethylation |
| Chloromethyl methyl ether | - | - | Chloromethylation |
An in-depth examination of the synthetic routes leading to this compound reveals a field marked by both traditional methodologies and a drive towards innovative, more efficient processes. The synthesis of this specific trisubstituted phenol hinges on the strategic manipulation of functional groups on the phenol ring, a process that requires precise control over reaction conditions to achieve the desired regioselectivity and yield.
Iv. Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. For 2,4-Dichloro-6-(chloromethyl)phenol, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the chloromethyl protons.
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. It would likely appear as a broad singlet in the region of 5-8 ppm. Its identity can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which would cause the -OH signal to disappear due to proton-deuterium exchange libretexts.org.
Aromatic Protons (-ArH): The benzene ring has two remaining protons. Due to the substitution pattern, these protons are not chemically equivalent and would appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). Each signal would be a doublet due to coupling with the other aromatic proton.
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and would give rise to a single sharp signal, a singlet, as there are no adjacent protons to cause splitting. This signal is expected to appear downfield, likely in the 4.5-5.0 ppm range, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OH | 5.0 - 8.0 | broad singlet | 1H |
| Ar-H | 6.8 - 7.5 | doublet | 1H |
| Ar-H | 6.8 - 7.5 | doublet | 1H |
| -CH₂Cl | 4.5 - 5.0 | singlet | 2H |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon atom bonded to the hydroxyl group (C-OH) would be the most deshielded, appearing around 150-160 ppm. The carbons bonded to the chlorine atoms (C-Cl) would also be downfield, typically in the 120-140 ppm range. The remaining aromatic carbons (C-H and the carbon bonded to the chloromethyl group) would resonate within the typical aromatic region of 115-140 ppm.
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would appear in the aliphatic region, likely between 40-50 ppm, shifted downfield by the electronegative chlorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 150 - 160 |
| C-Cl | 120 - 140 |
| C-Cl | 120 - 140 |
| C-CH₂Cl | 125 - 145 |
| C-H | 115 - 130 |
| C-H | 115 - 130 |
| -CH₂Cl | 40 - 50 |
Note: These are estimated values. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and quaternary carbons. bhu.ac.in
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their neighboring relationship.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the chloromethyl proton signal to the chloromethyl carbon signal.
Advanced Chromatographic Methods for Separation and Quantification in Research Studies
Chromatographic techniques are fundamental for isolating, purifying, and quantifying this compound from complex mixtures, such as reaction products or environmental samples.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like phenols.
Separation: A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like acidified water) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation.
Detection:
UV-Vis Detection: Due to the presence of the aromatic ring, the compound would exhibit strong ultraviolet (UV) absorbance. A UV detector, set at a wavelength around 280-290 nm, would provide sensitive detection.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both high sensitivity and structural information, allowing for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.
Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to ensure good resolution from potential impurities or other analytes.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is often employed to improve their chromatographic properties and detection sensitivity.
Direct Analysis: Direct injection of this compound is possible using a capillary column with a polar stationary phase. A Flame Ionization Detector (FID) would offer good general sensitivity.
Derivatization: To increase volatility and reduce peak tailing caused by the acidic phenol (B47542) group, the compound could be derivatized prior to analysis. Common methods include acetylation or silylation of the hydroxyl group. This approach often leads to sharper peaks and lower detection limits.
GC-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for highly confident identification. epa.govthermofisher.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Deuterium oxide |
V. Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Chloromethyl Phenol
Quantum Chemical Calculations for Electronic Structure Determination
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its chemical behavior. These methods solve the Schrödinger equation, or a simplified form of it, to find the energies and distributions of electrons within the molecule. For organic molecules such as 2,4-Dichloro-6-(chloromethyl)phenol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. nrel.gov
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between computational cost and accuracy. nrel.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. karazin.ua Calculations for molecules similar to this compound often use hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to determine optimized bond parameters and electronic properties. karazin.uafigshare.com
DFT calculations can provide a wide range of data, including the total energy of the molecule, the distribution of electron density, and the energies of molecular orbitals. The stability of the DFT "wavefunction" is often tested to ensure the reliability of the results, and the geometry is reoptimized if any instabilities are found. nrel.gov
Table 1: Example of Calculated Energies and Dipole Moment of this compound using Different Theoretical Methods
This table illustrates typical data obtained from quantum chemical calculations. The values are placeholders and would be derived from specific computational runs.
| Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
|---|---|---|---|
| HF | 6-311+G(d,p) | -1608.XXXX | 2.XX |
| DFT (B3LYP) | 6-311+G(d,p) | -1610.YYYY | 2.YY |
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique. karazin.ua It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally less intensive than more advanced methods, HF neglects the instantaneous correlation between the motions of electrons, which is a significant limitation.
To improve upon HF results, post-HF corrections are often applied. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), systematically incorporate electron correlation to achieve higher accuracy, albeit at a greater computational expense. For many studies, HF calculations, often with a basis set like 6-311+G(d,p), serve as a starting point or a comparative benchmark for DFT results. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
A key application of quantum chemical methods is the determination of a molecule's equilibrium geometry. nrel.gov This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds in its hydroxyl (-OH) and chloromethyl (-CH2Cl) substituents, this process is essential for identifying the most stable three-dimensional structure.
Conformational analysis involves exploring the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. For this compound, rotation of the -OH and -CH2Cl groups leads to various conformers with different energies.
Theoretical calculations can map the energy landscape associated with these rotations. By systematically changing the dihedral angles of these groups and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. This analysis reveals the most likely shapes the molecule will adopt.
Once the optimized geometry is obtained, it can be analyzed to understand the intramolecular interactions that stabilize the preferred conformation. In this compound, potential interactions include:
Intramolecular Hydrogen Bonding: A hydrogen bond could form between the hydrogen atom of the hydroxyl group and a chlorine atom, either the one on the adjacent ring position or the one on the chloromethyl group.
Table 2: Example of Key Optimized Geometrical Parameters of this compound
This table shows the type of structural data obtained from geometry optimization. Values are illustrative and would be populated from computational output files. Bond lengths are in Angstroms (Å) and angles are in degrees (°).
| Parameter | DFT/B3LYP/6-311+G(d,p) | HF/6-311+G(d,p) |
|---|---|---|
| C-O Bond Length | 1.3XX | 1.3YY |
| O-H Bond Length | 0.9XX | 0.9YY |
| C-C-O Bond Angle | 118.X | 118.Y |
| C-C-C-C Dihedral Angle | 0.X | 0.Y |
Electronic Properties: Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comyoutube.com
The HOMO, being the highest-energy orbital containing electrons, represents the molecule's ability to act as an electron donor (a nucleophile). youtube.com The LUMO, being the lowest-energy orbital without electrons, represents the molecule's ability to act as an electron acceptor (an electrophile). youtube.com The spatial distribution of these orbitals indicates the likely sites of reaction.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis for this compound would reveal how the electron-withdrawing chlorine atoms and the chloromethyl group influence the energy and localization of these frontier orbitals, thereby modulating the molecule's reactivity.
Table 3: Example of Frontier Molecular Orbital Energies of this compound
This table presents the kind of data generated from an FMO analysis. Energies are typically given in electron volts (eV).
| Parameter | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | -Y.YY |
| HOMO-LUMO Gap | Z.ZZ |
HOMO-LUMO Energy Gaps and their Significance in Reactivity
The reactivity of a chemical compound is fundamentally governed by its electronic structure. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This energy can be calculated using methods like Density Functional Theory (DFT). schrodinger.comkarazin.ua
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| HF/6-311+G(d,p) | -11.897 | 2.291 | 14.188 |
| DFT/B3LYP/6-311+G(d,p) | -7.301 | -1.576 | 5.725 |
Mulliken Charge Distribution and Electrostatic Potential Maps
Mulliken charge analysis is a computational method used to estimate the partial atomic charges within a molecule, providing a picture of electron distribution. researchgate.netresearchgate.net This information helps identify electrophilic and nucleophilic sites. An atom with a significant negative charge is electron-rich and prone to attack by electrophiles, while an atom with a significant positive charge is electron-deficient and susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. scienceopen.com These maps plot the electrostatic potential onto the electron density surface of the molecule. Different colors indicate varying potential: red typically signifies regions of negative potential (electron-rich, nucleophilic sites), blue indicates regions of positive potential (electron-poor, electrophilic sites), and green represents neutral potential. scienceopen.com
For this compound, one would anticipate negative potential (red) around the phenolic oxygen atom due to its lone pairs and the electronegative chlorine atoms. Positive potential (blue) would likely be concentrated around the hydroxyl proton and potentially the hydrogens of the chloromethyl group.
Again, using 2,6-dichloro-4-fluoro phenol as a reference, Mulliken charge calculations highlight the distribution of charge across the molecule. researchgate.netresearchgate.net
| Atom | HF/6-311+G(d,p) Charge | DFT/B3LYP/6-311+G(d,p) Charge |
|---|---|---|
| C1 (bonded to OH) | 0.422 | 0.322 |
| C2 (bonded to Cl) | -0.396 | -0.346 |
| O (hydroxyl) | -0.669 | -0.536 |
| H (hydroxyl) | 0.456 | 0.435 |
| Cl (at C2) | 0.038 | -0.015 |
These calculations for a similar structure show a significant negative charge on the oxygen atom and a positive charge on the hydroxyl hydrogen, confirming their roles as a potential hydrogen bond donor and site of deprotonation. researchgate.net The carbon atoms in the ring exhibit varied charges, reflecting the influence of the different substituents. A similar analysis for this compound would be essential to precisely map its reactive sites.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transformation from reactants to products. This involves identifying intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.
Computational Modeling of Synthetic Pathways
The synthesis of this compound likely involves the chloromethylation of 2,4-dichlorophenol (B122985). Computational models can simulate this electrophilic aromatic substitution reaction. By calculating the energies of possible intermediates (e.g., ortho vs. para attack relative to the hydroxyl group), chemists can predict the regioselectivity of the reaction. The model would investigate the attack of an electrophile, such as a chloromethyl cation equivalent, on the electron-rich phenol ring. The directing effects of the hydroxyl and chloro groups would be key factors in determining the final product distribution.
Furthermore, computational modeling can explore other potential reactions, such as the nucleophilic substitution at the benzylic carbon of the chloromethyl group, a common reaction for such functionalities. nih.gov
Energetic Barriers and Reaction Rates
The energy of the transition state relative to the reactants determines the activation energy or energetic barrier of a reaction. A lower barrier corresponds to a faster reaction rate. Computational methods can precisely calculate these barriers. For instance, in modeling the synthesis of this compound, chemists would locate the transition state structure for the chloromethyl group addition. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and help optimize reaction conditions, such as temperature. nih.gov This analysis can also be used to compare competing reaction pathways to predict the major product.
Cheminformatics and Machine Learning Applications in Compound Discovery and Property Prediction
Cheminformatics and machine learning are transforming chemical research by enabling the analysis of large chemical datasets to predict the properties of new or untested compounds.
QSAR/QSPR Modeling for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built by developing a statistical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds. frontiersin.org
For a class of compounds including this compound, a QSAR/QSPR model could be developed to predict various endpoints. The process involves:
Data Set Collection: Assembling a group of substituted phenols with known experimental data for a specific property (e.g., toxicity, solubility, or receptor binding affinity).
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). mdpi.comfrontiersin.org
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is created that best links the descriptors to the observed property. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. researchgate.net
Once validated, such a model could predict the properties of this compound and other novel analogues, guiding synthesis and testing efforts toward compounds with desired characteristics. researchgate.net
Virtual Screening and Chemical Space Exploration
The application of computational chemistry to the study of this compound and its derivatives opens up avenues for the systematic exploration of its chemical space and the identification of molecules with desired properties through virtual screening. These in silico techniques allow for the rapid assessment of large libraries of virtual compounds, saving significant time and resources compared to traditional experimental screening.
Virtual Screening
Virtual screening is a computational methodology used in drug discovery and materials science to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com In the context of this compound, virtual screening can be employed to explore its potential as a scaffold for developing new therapeutic agents or other functional molecules.
The process typically begins with the generation of a virtual library of compounds based on the this compound core. This can be achieved by computationally modifying the parent structure, for instance, by introducing a variety of substituents at the phenolic hydroxyl group, the chloromethyl group, or by replacing one of the chlorine atoms. The resulting virtual library can then be screened against a specific biological target.
A hypothetical virtual screening workflow for derivatives of this compound is outlined below:
| Step | Description | Tools and Techniques |
| 1. Target Selection | Identification of a biological target (e.g., an enzyme or receptor) implicated in a disease of interest. | Literature review, bioinformatics databases. |
| 2. Library Generation | Creation of a virtual library of compounds based on the this compound scaffold. | Combinatorial library enumeration software. |
| 3. Ligand Preparation | Generation of 3D conformers for each molecule in the virtual library and assignment of appropriate chemical properties. | Molecular mechanics force fields (e.g., MMFF94), computational chemistry software. |
| 4. Receptor Preparation | Preparation of the 3D structure of the biological target, often from the Protein Data Bank (PDB). | Protein preparation wizards in molecular modeling software. |
| 5. Molecular Docking | Prediction of the binding mode and affinity of each ligand in the active site of the target protein. | Docking programs such as AutoDock, Glide, or GOLD. |
| 6. Scoring and Ranking | Ranking of the virtual compounds based on their predicted binding affinity or other scoring functions. | Docking score analysis, consensus scoring. |
| 7. Hit Selection | Selection of a subset of top-ranking compounds for experimental validation. | Visual inspection of binding modes, filtering by pharmacokinetic properties (ADME). |
For example, a virtual screening campaign could explore the potential of this compound derivatives as inhibitors of a specific bacterial enzyme. The table below illustrates a hypothetical set of results from such a screen, showcasing the diversity of potential "hits" that could be identified.
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Key Interaction |
| DCP-001 | Hydroxyl group esterified with acetic acid | -8.5 | Hydrogen bond with Serine residue |
| DCP-002 | Chloromethyl group substituted with an amino group | -9.2 | Salt bridge with Aspartic acid residue |
| DCP-003 | Chlorine at position 4 replaced with fluorine | -7.9 | Halogen bond with backbone carbonyl |
| DCP-004 | Hydroxyl group converted to a methyl ether | -8.8 | Hydrophobic interaction with Leucine residue |
Chemical Space Exploration
Chemical space refers to the ensemble of all possible molecules. Exploring the chemical space around a particular scaffold like this compound involves the systematic generation and evaluation of a vast number of related structures to understand structure-activity relationships (SAR) and to identify novel compounds with optimized properties. nih.govuic.edu
Computational tools can be used to navigate this vast chemical space by creating and assessing derivatives in an automated fashion. nih.gov This exploration can be guided by various parameters, such as predicted biological activity, physicochemical properties (e.g., solubility, lipophilicity), and synthetic accessibility.
One approach to exploring the chemical space of this compound is through the functionalization of its core structure. The table below provides examples of how different regions of the molecule could be systematically modified to generate a diverse set of virtual analogs.
| Functionalization Site | Example Substituents | Potential Property Modulation |
| Phenolic Hydroxyl Group | Alkyl groups, acyl groups, substituted phenyl groups | Modulate acidity, lipophilicity, and hydrogen bonding capacity. |
| Chloromethyl Group | Amines, thiols, azides, ethers | Introduce new functional groups for targeted interactions or further chemical modification. |
| Aromatic Ring | Additional halogen atoms, nitro groups, alkyl groups | Alter electronic properties, steric hindrance, and metabolic stability. |
The insights gained from such chemical space exploration can be invaluable for designing new molecules with improved efficacy, selectivity, or other desirable characteristics. For instance, by analyzing the properties of a large set of virtual derivatives, it may be possible to identify key structural features that are essential for a particular biological activity. This knowledge can then be used to guide the synthesis of a smaller, more focused library of compounds for experimental testing.
Vi. Environmental Transformation and Degradation Pathways in Academic Research
Hydrolytic Stability and Transformation Mechanisms
No specific data on the pH-dependent hydrolysis kinetics or the identification of hydrolytic by-products for 2,4-dichloro-6-(chloromethyl)phenol was found. For comparison, the hydrolysis of other chlorinated phenols is known to be slow under typical environmental conditions but can be influenced by pH.
pH-Dependent Hydrolysis Kinetics
No data is available for this specific compound.
Identification of Hydrolytic By-products
No data is available for this specific compound.
Photodegradation Processes in Aqueous and Atmospheric Environments
There is no available research detailing the photodegradation of this compound, including its wavelength dependence or the resulting reaction products. Research on compounds like 2,4-D shows that photolysis in sunlit water can be an important degradation pathway. cdc.gov
Wavelength Dependence of Photolysis
No data is available for this specific compound.
Photolytic Reaction Mechanisms and Products
No data is available for this specific compound.
Microbial Degradation and Biotransformation
While numerous studies have detailed the microbial degradation of 2,4-DCP and 2,4,6-TCP by various bacteria and fungi, mdpi.comnih.govresearchgate.netnih.govnih.gov no such pathways have been documented specifically for this compound. The presence of the chloromethyl group, in addition to the chlorine atoms on the aromatic ring, presents a different substrate for microbial enzymes, and its biotransformation cannot be directly inferred from that of other chlorophenols.
Aerobic and Anaerobic Degradation Pathways
There is no specific information in the reviewed literature detailing the aerobic and anaerobic degradation pathways of this compound. However, research on analogous compounds provides insight into likely mechanisms.
Aerobic Degradation: Under aerobic conditions, microorganisms often utilize oxygen-dependent enzymes to break down chlorinated phenols. Studies on 2,4,6-TCP show that microbial consortia can completely mineralize the compound, using it as a sole source of carbon and energy. nih.gov The degradation pathway for other chlorophenols typically involves hydroxylation as an initial step, where a hydroxyl group is added to the aromatic ring, followed by ring cleavage. nih.gov For instance, the degradation of 2,4,6-TCP by the fungus Phanerochaete chrysosporium is initiated by an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. researchgate.net A microbial consortium was shown to degrade 2,4,6-TCP with a specific degradation rate of 34 mg per gram of dry weight per hour. nih.gov
Anaerobic Degradation: In the absence of oxygen, anaerobic degradation proceeds through different mechanisms, often involving reductive dechlorination where chlorine atoms are sequentially removed from the phenolic ring. For example, the anaerobic degradation of 2,4-DCP in freshwater sediments proceeds by dechlorination to 4-chlorophenol (B41353), which is then dechlorinated to phenol (B47542) before the ring is cleaved. nih.gov Combined anaerobic/aerobic systems have been shown to be effective, where anaerobic conditions facilitate initial dechlorination, making the resulting metabolites more amenable to subsequent aerobic degradation. nih.govfrontiersin.org
Characterization of Microbial Metabolites and Enzymes
Specific microbial metabolites and enzymes involved in the breakdown of this compound have not been characterized in the available scientific literature. Research on related chlorophenols has identified key enzymes and intermediate products.
Enzymes: The initial steps in the aerobic degradation of chlorophenols are often catalyzed by monooxygenases or peroxidases. In fungi, enzymes like lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) are crucial for the initial oxidation of compounds like 2,4,6-TCP. researchgate.net In bacteria, dioxygenases play a critical role in cleaving the aromatic ring of catecholic intermediates. nih.gov For example, catechol 1,2-dioxygenase (for the ortho cleavage pathway) and catechol 2,3-dioxygenase (meta cleavage pathway) are key enzymes in the breakdown of phenolic compounds. nih.gov Laccases, such as LAC-4 from the white-rot fungus Ganoderma lucidum, have also demonstrated a strong ability to degrade various chlorophenols, including 2,6-DCP and 2,3,6-TCP. nih.gov
Metabolites: The degradation pathways of chlorophenols produce a series of intermediate metabolites. For 2,4,6-TCP, metabolites include 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene, and 1,2,4-trihydroxybenzene. researchgate.net For 2,4-DCP, degradation can lead to the formation of chlorohydroquinone. researchgate.net The identification of such metabolites is crucial for understanding the complete degradation pathway and assessing any potential transient toxicity.
Sorption and Leaching Behavior in Environmental Compartments
No specific studies on the sorption and leaching of this compound were found. The behavior of similar compounds is outlined below.
Adsorption to Soil Organic Matter and Minerals
The adsorption of chlorophenols in soil is a key process governing their mobility and bioavailability. This process is heavily influenced by soil properties and the chemical's structure.
Influence of Soil Organic Matter: Studies on 2,4-DCP show a strong correlation between soil organic carbon content and adsorption. researchgate.net Organic matter provides hydrophobic domains where non-ionic forms of chlorophenols can partition.
Influence of Minerals and pH: Clay minerals and metal oxides also contribute to adsorption. nih.gov The pH of the soil is a critical factor; the adsorption of chlorophenols like 2,4-DCP tends to decrease as pH increases. researchgate.net This is because at lower pH values (below the chemical's pKa), the neutral, undissociated form of the phenol predominates, which is more hydrophobic and adsorbs more readily. At higher pH, the anionic phenolate (B1203915) form is more prevalent, leading to increased water solubility and electrostatic repulsion from negatively charged soil surfaces. researchgate.net Adsorption of phenolics can also be enhanced by modifying mineral surfaces, such as using surfactants on halloysite (B83129) nanotubes to increase their hydrophobicity. nih.gov
Data on Adsorption of Structurally Related Phenols Due to the absence of specific data for this compound, the following interactive table on related compounds is provided for context.
Interactive Table: Adsorption of Phenolic Compounds on Various Adsorbents| Compound | Adsorbent | Key Finding |
|---|---|---|
| Phenol, 2,4-DCP, 2,4,6-TCP | Granular Activated Carbon | Adsorption uptake increases with the degree of chlorination (TCP > DCP > Phenol). researchgate.net |
| 2,4-DCP, Pentachlorophenol | Allophanic Soil | Adsorption decreases with increasing soil pH and is strongly indicated by soil organic carbon content. researchgate.net |
| Phenol and Chlorophenols | Modified Halloysite Nanotubes | Modification with surfactants increases hydrophobicity and enhances adsorption capacity for organic pollutants. nih.gov |
Mobility and Transport in Aquatic Systems
Data on the mobility and transport of this compound in aquatic systems is not available. The mobility of a chemical in water is inversely related to its tendency to adsorb to sediment and suspended particles. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's hydrophobicity and potential to sorb to organic matter. Chemicals with higher Kow values tend to be less mobile in water and partition more into sediment and biota.
The solubility of the compound and its potential for degradation (biotic and abiotic) are also critical factors. For related compounds like 2,4-D, transport into aquatic environments can occur through surface runoff and leaching, with its fate being modified by rainfall, irrigation, and soil composition. researchgate.net
Advanced Environmental Fate Modeling
Development and Validation of Predictive Models
There are no specific environmental fate models developed or validated for this compound found in the literature.
Environmental fate models are quantitative tools used to predict the distribution, transformation, and persistence of chemicals released into the environment. mdpi.comresearchgate.net These models integrate a chemical's physical-chemical properties (e.g., solubility, vapor pressure, Kow) with environmental parameters to estimate concentrations in compartments like air, water, soil, and sediment.
For new or data-poor chemicals, Quantitative Structure-Activity Relationship (QSAR) models are often used. These models predict the properties and behavior of a chemical based on its molecular structure. Tools like the EPA's EPI Suite™ can estimate properties relevant to environmental fate. For example, a model called BiodegPred uses a chemical's structure to predict its biodegradability and toxicity. nih.gov The development and validation of such predictive models require extensive experimental data. nih.gov A model validated for a specific class of chemicals, such as chlorinated phenols, could potentially be used to estimate the environmental fate of this compound, but this would require careful consideration of the model's applicability domain and inherent uncertainty.
Assessment of Persistence and Distribution
The environmental persistence and distribution of a chemical compound are critical factors in assessing its potential long-term impact on ecosystems. These characteristics are determined by a combination of the compound's inherent properties and the environmental conditions to which it is exposed. For this compound, a comprehensive understanding of its persistence and distribution relies on key physicochemical parameters and its behavior in various environmental compartments such as soil, water, and air.
Detailed experimental data on the environmental persistence and distribution of this compound are limited in publicly available academic literature. However, its structural relationship to other chlorophenols, such as 2,4-dichlorophenol (B122985) (2,4-DCP), can provide some general insights, although direct extrapolation should be done with caution. Chlorophenols, as a class, are recognized as environmental pollutants due to their widespread use and potential for persistence. epa.gov
Physicochemical Properties Influencing Persistence and Distribution
Several key properties, often estimated through computational models when experimental data are lacking, can predict the environmental behavior of a substance. The U.S. Environmental Protection Agency (EPA) and other databases provide computed values for this compound. epa.govnih.gov
The octanol-water partition coefficient (Kow) is a crucial indicator of a chemical's tendency to partition between fatty tissues of organisms and water. A high log Kow value suggests a potential for bioaccumulation. The n-octanol-water partition coefficient is a measure of the relationship between lipophilicity (fat solubility) and hydrophilicity (water solubility) of a substance. wikipedia.org For compounds with high partition coefficients, there is a tendency to accumulate in fatty tissues. wikipedia.org
The soil organic carbon-water (B12546825) partition coefficient (Koc) indicates the propensity of a chemical to adsorb to soil and sediment. A higher Koc value suggests lower mobility in soil and a greater likelihood of being found in soil and sediment rather than in water.
The persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount of the substance to degrade. Half-lives can vary significantly depending on the environmental medium (e.g., soil, water, air) and the degradation processes involved (e.g., biodegradation, photolysis).
Distribution in Environmental Compartments
Based on its chemical structure, this compound is expected to exhibit behaviors similar to other chlorinated phenols. These compounds can enter the environment through various pathways, including industrial discharge and as degradation products of other chemicals. epa.gov
Water: The solubility of a compound in water affects its concentration and transport in aquatic systems. For related compounds like 2,4-DCP, solubility is slight in neutral water but increases in alkaline solutions. epa.gov The low vapor pressure of such compounds suggests that volatilization from surface water is a slow process. epa.gov
Soil: The mobility of chlorophenols in soil is influenced by factors such as soil type, organic matter content, and pH. Studies on related compounds indicate that sorption to soil particles can occur, which would reduce their mobility and potential to leach into groundwater. epa.gov However, the extent of this sorption for this compound is not well-documented.
Air: The potential for atmospheric transport depends on the compound's volatility. While some chlorophenols can be semi-volatile, the low vapor pressure of compounds like 2,4-DCP suggests limited long-range atmospheric transport. epa.gov
Data on Related Compounds
The following table provides computed physicochemical properties for this compound from the PubChem database, which can be used to estimate its environmental fate.
Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.5 g/mol | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 209.940598 Da | PubChem nih.gov |
| Monoisotopic Mass | 209.940598 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 11 | PubChem nih.gov |
Vii. Applications in Advanced Materials Science and Organic Synthesis
Utilization as a Building Block in Complex Organic Synthesis
As an intermediate in chemical synthesis, 2,4-dichloro-6-(chloromethyl)phenol is a cornerstone for the construction of more elaborate molecular frameworks. smolecule.com
The structure of this compound makes it a suitable starting material for the synthesis of larger, more complex aromatic compounds such as calixarenes. Calixarenes are macrocyclic compounds formed from phenolic units linked by methylene (B1212753) bridges, possessing a cavity that can encapsulate smaller molecules. nih.govresearchgate.net The synthesis of calixarenes typically involves the base-induced condensation of a phenol (B47542) with formaldehyde (B43269). orgsyn.org While direct synthesis of calixarenes from this compound is not prominently documented, its structural similarity to the repeating units of calixarenes suggests its potential as a monomer in their synthesis, leading to calixarenes with chlorinated upper rims and functionalizable lower rims.
The reactivity of the chloromethyl group allows for the straightforward introduction of various substituents, paving the way for the synthesis of a diverse library of aromatic derivatives. For instance, nucleophilic displacement with different nucleophiles can yield a variety of functionalized phenols. smolecule.com
| Nucleophile | Resulting Functional Group |
| Sodium methoxide | Methoxymethyl |
| Sodium azide | Azidomethyl |
| Amines | Aminomethyl |
Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group. smolecule.com
Application in the Development of Catalytic Systems and Ligands
The phenolic and chloromethyl functionalities of this compound are ideal for the design and synthesis of ligands for metal-based catalysts.
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. While there is no direct evidence of this compound being used as a ligand in MOF synthesis, its derivatives hold significant potential. For instance, by converting the chloromethyl group to a carboxylic acid or another coordinating group, it can be transformed into a suitable linker for MOF construction. The synthesis of MOFs from functionalized organic linkers is a well-established field, with applications in gas storage, separation, and catalysis. mdpi.com
The synthesis of Schiff base ligands through the condensation of an aldehyde or ketone with a primary amine is a common strategy for creating ligands for catalysis. nanobioletters.comrasayanjournal.co.innih.govresearchgate.netresearchgate.netkoreascience.kr The related compound, 3,5-dichlorosalicylaldehyde, which shares the dichlorinated phenolic core, can be reacted with various amines to form Schiff base ligands capable of coordinating with metal ions to form active catalysts. nanobioletters.comnih.gov For example, a novel Schiff base ligand, (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol, was synthesized from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline. This ligand was then used to create metal complexes with Co(II), Zn(II), and Pd(II), which demonstrated excellent antimicrobial activity. nanobioletters.com This highlights the potential of derivatives of this compound in generating ligands for catalytically active metal complexes.
Table 2: Spectroscopic Data for a Related Schiff Base Ligand. nanobioletters.com
| Spectroscopic Technique | Characteristic Peak/Signal | Assignment |
| IR (cm⁻¹) | 1644 | C=N stretch |
| IR (cm⁻¹) | 3066 | N-H stretch |
Integration into Polymeric Materials and Functional Coatings
The reactive nature of this compound and its derivatives makes them suitable monomers for the synthesis of functional polymers and for modifying surfaces to create functional coatings. While specific examples directly involving this compound are not widely reported, related chemistries suggest potential applications. For instance, polymers have been synthesized from formaldehyde, (chloromethyl)oxirane, and phenol, indicating that phenolic compounds with chloromethyl groups can be incorporated into polymer backbones. guidechem.comhaz-map.com Such polymers can exhibit a range of properties depending on the co-monomers and the degree of cross-linking. The presence of chlorine atoms would also impart flame-retardant properties to the resulting material.
Monomer or Co-monomer in Polymerization Reactions
While direct polymerization of this compound is not extensively documented in publicly available research, its structure suggests potential as a monomer or co-monomer in certain polymerization reactions. The reactive chloromethyl group can serve as a site for polymerization. For instance, it could theoretically be used in polycondensation reactions with suitable co-monomers.
Lignin-derived monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), have been successfully used in radical polymerizations to create a range of thermoplastic and thermosetting polymers. mdpi.com This demonstrates the principle of utilizing substituted phenols in polymer synthesis. The process often involves the protection of the phenolic hydroxyl group followed by polymerization of the vinyl group. mdpi.com Similarly, the chloromethyl group of this compound could potentially be converted to other polymerizable functionalities.
Surface Modification and Derivatization
The chloromethyl group of this compound provides a reactive handle for grafting the molecule onto surfaces, thereby modifying their chemical and physical properties. This process, known as polymer grafting, can enhance properties like solubility, biocompatibility, and conductivity. researchgate.netnih.gov The main strategies for polymer grafting are "grafting to," "grafting from," and "grafting through". nih.govmdpi.com
The "grafting to" method involves attaching pre-formed polymer chains to a substrate. nih.gov In the context of this compound, the chloromethyl group could react with functional groups on a polymer backbone to form a covalent bond. The "grafting from" approach involves initiating polymerization from active sites on a surface. mdpi.com The chloromethyl group could be transformed into an initiator for techniques like atom transfer radical polymerization (ATRP), enabling the growth of polymer chains directly from the surface.
Role as a Synthetic Intermediate for Pharmaceutical and Agrochemical Candidates
This compound is a valuable intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. smolecule.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
Precursor for Chemically Diverse Scaffolds
The trifunctional nature of this compound—with its phenolic hydroxyl, chloromethyl, and dichlorinated aromatic ring—allows for the construction of a wide variety of chemical scaffolds. The chloromethyl group is particularly reactive towards nucleophiles, enabling the introduction of diverse functionalities. smolecule.com For example, reaction with amines can lead to the formation of aminomethylphenols, while reaction with thiols can yield thiomethylphenols.
Furthermore, the phenolic hydroxyl group can undergo etherification or esterification reactions. The aromatic ring itself can be subject to further electrophilic substitution, although the existing electron-withdrawing chlorine atoms and the chloromethyl group make it less reactive. smolecule.com The synthesis of Schiff base ligands from dichlorosalicylaldehyde, a related compound, highlights the potential for creating complex coordination compounds. nih.govresearchgate.net These reactions demonstrate how a substituted phenol can serve as a platform for generating diverse molecular architectures.
The development of novel fungicides and herbicide safeners from substituted pyrimidine (B1678525) derivatives showcases how specific chemical moieties can be combined to create new active compounds. acs.org This "active substructure splicing" approach could be applied to intermediates derived from this compound.
Exploration of Structure-Reactivity Relationships in Intermediate Synthesis
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring influences the reactivity of both the phenolic hydroxyl group and the chloromethyl group. These chlorine atoms increase the acidity of the phenol and also activate the chloromethyl group towards nucleophilic substitution by stabilizing the transition state. smolecule.com
The position of the substituents on the phenol ring directs the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile would likely be directed to the position meta to the chlorine atoms and ortho/para to the hydroxyl group, although the ring is generally deactivated. The synthesis of 2,4-dichlorophenol (B122985) itself involves controlling the chlorination of phenol to achieve the desired isomer. google.com
The study of reaction kinetics and mechanisms involving similar substituted phenols provides insight into the structure-reactivity relationships of this compound. For example, understanding the factors that control the regioselectivity of chlorination of phenols is crucial for the efficient synthesis of specific chlorinated phenol isomers. google.comgoogle.com
Viii. Future Research Directions and Emerging Methodologies for 2,4 Dichloro 6 Chloromethyl Phenol
Development of More Sustainable and Green Synthetic Routes
A primary focus of future research will be the development of synthetic pathways that align with the principles of green chemistry. nih.govrsc.org This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Traditional chlorination methods for phenols often rely on harsh reagents and can produce a mixture of ortho- and para-substituted isomers, leading to significant waste streams and costly purification steps. rsc.orgcore.ac.uk
The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Future work on 2,4-Dichloro-6-(chloromethyl)phenol synthesis will likely explore novel catalysts to improve reaction selectivity and reduce byproducts.
Heterogeneous Catalysis: Research into solid catalysts like zeolites, metal oxides (e.g., MgO), and supported metal nanoparticles offers a promising avenue. mdpi.comacs.org These catalysts can provide high selectivity for specific isomers and are easily separated from the reaction mixture, allowing for reuse and minimizing waste. For instance, palladium-based catalysts have been shown to be highly efficient for the C-H chlorination of phenol (B47542) derivatives. rsc.org The development of a catalyst that could selectively chlorinate the 4-position and subsequently direct chloromethylation to the 6-position of a phenol precursor would be a significant advancement.
Homogeneous Catalysis: Advanced organometallic catalysts could offer unprecedented control over the regioselectivity of the chlorination and chloromethylation steps. Systems like the in-situ formed reagent from Phenyliodine bis(trifluoroacetate) (PIFA) and Aluminum chloride (AlCl₃) have shown high ortho-selectivity in phenol chlorination and could be adapted for this specific substitution pattern. researchgate.net
Electrochemical Synthesis: Electrocatalysis represents a frontier in green synthesis. An electrochemical approach could use a simple chloride source, such as sodium chloride, and generate the active chlorine species in situ, avoiding the handling of hazardous chlorine gas. Recent developments have demonstrated the use of dichloromethane (B109758) (DCM) as both a solvent and a chlorine source in the electrochemical synthesis of chlorinated aminophenols, a method that could be explored for producing this compound. rsc.org
Table 1: Comparison of Potential Catalytic Strategies for Phenol Chlorination
| Catalytic Approach | Potential Advantages | Key Research Challenges for this compound |
|---|---|---|
| Heterogeneous (e.g., Zeolites, Supported Metals) | Easy catalyst recovery and recycling; potential for high selectivity; suitable for continuous flow processes. | Designing a catalyst with specific active sites for sequential, regioselective chlorination and chloromethylation; catalyst deactivation. |
| Homogeneous (e.g., Pd-complexes, I(III) reagents) | High activity and selectivity under mild conditions; good mechanistic understanding. rsc.orgresearchgate.net | Difficult catalyst separation and recovery; potential for metal contamination in the final product. |
| Electrochemical | Avoids bulk storage of hazardous reagents; mild reaction conditions; precise control over reaction rate. rsc.org | Optimizing electrode materials and cell design; managing solvent degradation; scaling up the process. rsc.org |
The chemical industry's reliance on fossil fuels is a major environmental concern. pharmafeatures.com A significant long-term research goal is to produce platform chemicals like phenol from renewable biomass instead of petroleum. pharmafeatures.comgoogle.com
Application of High-Throughput Experimentation and Automation in Discovery and Optimization
The traditional, one-variable-at-a-time approach to optimizing chemical reactions is slow and labor-intensive. High-throughput experimentation (HTE) and robotic automation are set to revolutionize this process for complex syntheses like that of this compound.
HTE platforms allow for the rapid, parallel execution of hundreds of experiments on a small scale. youtube.com This is particularly useful for screening large libraries of catalysts, solvents, and reagents to identify optimal reaction conditions. youtube.com For the synthesis of this compound, an HTE approach could be used to:
Screen various chlorinating agents and catalysts for the highest yield and regioselectivity.
Optimize reaction parameters such as temperature, pressure, and reactant ratios simultaneously.
Identify the most effective solvent systems that maximize product yield while minimizing environmental impact.
This methodology accelerates the discovery of novel and efficient synthetic routes, drastically reducing development time from months or years to weeks. youtube.comnih.gov
Automated synthesis platforms can perform complex, multi-step chemical syntheses with minimal human intervention. imperial.ac.uksigmaaldrich.comnih.gov These robotic systems can precisely handle liquid and solid reagents, control reaction conditions, and even perform in-line analysis and purification. imperial.ac.uknih.gov
For this compound, a robotic platform could be programmed to execute a proposed synthetic sequence. By integrating with data analysis algorithms and even artificial intelligence, these platforms can create a closed-loop system for optimization. nih.gov The system would perform a set of initial experiments, analyze the results, and then use machine learning models to predict which new set of conditions is most likely to improve the yield or purity, and then automatically run those experiments. researchgate.net This data-driven approach removes human bias and can uncover complex interactions between variables that might otherwise be missed.
Table 2: Capabilities of an Automated Synthesis Platform for Chemical Development
| Function | Description | Relevance to this compound Synthesis |
|---|---|---|
| Gravimetric Solid Dispensing | Precisely weighs and dispenses solid reagents and catalysts. imperial.ac.uk | Accurate addition of phenol precursors and catalysts. |
| Volumetric Liquid Handling | Accurately aspirates and dispenses liquid solvents and reagents. imperial.ac.uk | Precise control over solvent volumes and addition of liquid chlorinating agents. |
| Parallel Reaction Control | Simultaneously runs multiple reactions with independent control of temperature, pressure, and mixing. imperial.ac.uk | Rapidly tests a wide matrix of reaction conditions. |
| Automated Sampling | Takes samples from reactions at specified time points, even under pressure. youtube.com | Enables kinetic studies to understand reaction rates. |
| Integrated Analysis | Connects directly to analytical instruments like HPLC or GC-MS for real-time analysis. nih.gov | Provides immediate feedback on reaction progress, yield, and purity. |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Understanding
A deep understanding of the reaction mechanism is crucial for optimizing a chemical process. Traditional analysis of reaction endpoints can miss the formation of transient intermediates or competing side reactions. Advanced in-situ spectroscopic techniques allow researchers to "watch" the reaction as it happens, providing a wealth of mechanistic data.
For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. By inserting a probe directly into the reaction vessel, these methods can continuously monitor the concentration of reactants, intermediates, and products in real-time. gfredlee.combirmingham.ac.uk This data is invaluable for:
Identifying Intermediates: Detecting short-lived species that are crucial to the reaction pathway.
Determining Reaction Kinetics: Accurately measuring the rate of each step in the reaction sequence. gfredlee.com
Elucidating Side Reactions: Understanding how and when byproducts are formed, which is the first step in preventing their formation.
Optimizing Process Control: Using real-time data to precisely control reaction conditions to maximize yield and minimize impurities.
Studies on phenol chlorination have successfully used UV-Vis and infrared spectroscopy to determine reaction kinetics and follow the stepwise substitution on the aromatic ring. gfredlee.com Applying these advanced monitoring tools to the specific synthesis of this compound would provide the fundamental mechanistic insights needed to design a truly optimized and robust manufacturing process.
Real-time Analysis of Reaction Progress
Future investigations into the reaction dynamics of this compound will increasingly rely on in-situ spectroscopic techniques for real-time analysis. Process Analytical Technology (PAT) tools, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and online Nuclear Magnetic Resonance (NMR) spectroscopy, can continuously monitor the concentrations of reactants, intermediates, and products throughout a chemical reaction. This allows for the precise determination of reaction kinetics, including the second-order rate constant (k) for nucleophilic displacement at the chloromethyl group. smolecule.com For instance, in the synthesis of derivatives involving nucleophilic substitution, real-time monitoring can help optimize reaction conditions like temperature and catalyst loading to maximize yield and minimize the formation of byproducts, such as those resulting from poly-chloromethylation. smolecule.com
Identification of Transient Intermediates
The identification of short-lived transient intermediates is crucial for a complete mechanistic understanding of reactions involving this compound. The electrophilic aromatic substitution on the phenol ring, for example, proceeds through a classical two-step mechanism involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). smolecule.com Advanced techniques such as stopped-flow spectroscopy, flash photolysis, and low-temperature spectroscopy can be employed to detect and characterize these fleeting species. For instance, in the condensation reaction of a related compound, 2,4-dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol, a hemiaminal intermediate is formed prior to dehydration to the final imine product. nih.gov The ability to isolate or spectroscopically observe such intermediates in reactions of this compound would provide invaluable insights into its reaction pathways.
Deeper Integration of Computational and Experimental Approaches for Predictive Chemistry
The synergy between computational modeling and experimental work is set to revolutionize the study of complex molecules like this compound.
Predict reaction selectivity: Determine the most likely site of electrophilic attack or the most favorable nucleophile for substitution reactions. chemeurope.com
Optimize reaction conditions: Predict the optimal solvent, temperature, and catalyst for a desired transformation, leading to more efficient and sustainable processes. chemrxiv.org
Discover novel reactants: Identify new reactants that could lead to the synthesis of derivatives with desired properties.
Multi-scale modeling integrates computational methods across different scales, from the quantum mechanical level of atoms and electrons to the macroscopic level of reactor design. researchgate.netdtu.dk This hierarchical approach can provide a comprehensive understanding of chemical processes involving this compound.
Quantum Mechanics (QM): Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of the molecule, providing insights into its reactivity. figshare.com For example, DFT calculations can help understand the stability and charge distribution of the molecule, identifying potential reactive sites. figshare.com
Molecular Dynamics (MD): MD simulations can model the behavior of the molecule in solution, providing information on solvation effects and the dynamics of reaction encounters.
Process Modeling: This level of modeling can be used to design and optimize industrial-scale reactors, taking into account factors like heat and mass transfer. researchgate.net
By combining these different modeling techniques, researchers can build a holistic picture of the chemical system, from fundamental molecular interactions to large-scale process performance.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the primary reactivity of this compound involves electrophilic aromatic substitution and nucleophilic displacement at the chloromethyl group, there is potential for discovering novel reactivity patterns. smolecule.com The presence of multiple functional groups—a hydroxyl, two chlorine atoms, and a chloromethyl group—on the aromatic ring creates a unique electronic and steric environment that could be exploited for unprecedented transformations. smolecule.com
For example, studies on a structurally related compound, 6-(chloromethyl)-6-methylfulvene, have revealed diverse modes of reactivity, including direct attack at the exocyclic carbon, S_N2 reactions, and deprotonation followed by aldol (B89426) condensation. nih.gov This suggests that under specific conditions, this compound might undergo unexpected reactions. Future research could focus on exploring its reactivity with a wider range of reagents and under unconventional reaction conditions to unlock new synthetic possibilities. The synthesis of iron(III) complexes with a ligand derived from 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol highlights how this compound can serve as a building block for more complex molecular architectures with interesting magnetic properties. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-6-(chloromethyl)phenol, and how can reaction efficiency be optimized?
- Methodology :
- Reductive amination is a common approach for derivatives. For example, sodium triacetoxyborohydride (STAB) can reduce Schiff base intermediates under mild conditions (e.g., 0.36 mmol scale, 94% yield) .
- Condensation reactions using 3,5-dichlorosalicylaldehyde and amines (e.g., 3-ethynylphenylamine) in chloroform yield intermediates, which are purified via flash chromatography (hexane:EtOAc = 15:1) .
- Optimization : Monitor reaction progress using HPLC (100% purity achievable) and adjust equivalents of reducing agents (e.g., 3 equiv STAB) .
Q. How can researchers characterize the structural properties of this compound and its derivatives?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and packing using SHELX software (e.g., SHELXL for refinement, SHELXS for solution) .
- Spectroscopy :
- 1H NMR (400 MHz, CDCl₃) identifies substituent positions (e.g., δ 7.30 ppm for aromatic protons) .
- IR spectroscopy detects functional groups (e.g., imine C=N stretches at ~1600 cm⁻¹) .
Q. What safety protocols are critical for handling chlorinated phenolic compounds like this compound?
- Methodology :
- Waste disposal : Segregate halogenated waste and use certified treatment facilities to prevent environmental contamination .
- Exposure control : Use fume hoods, nitrile gloves, and P264/P280/P305+P351+P338 safety protocols to avoid inhalation or dermal contact .
Q. How do chlorophenols like this compound impact environmental systems?
- Methodology :
- Toxicological screening : Follow ATSDR guidelines (e.g., 974 studies screened for chlorophenol toxicity, 416 cited) to assess bioaccumulation and ecotoxicity .
- Safer alternatives : Collaborate with suppliers to evaluate ZDHC MRSL-compliant substitutes via SDS documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for chlorophenol derivatives?
- Methodology :
- Literature triage : Use a two-step screening process (title/abstract → full-text review) to exclude low-quality studies, as demonstrated in ATSDR’s 2021 profile (95/974 studies retained) .
- Meta-analysis : Apply statistical models to harmonize conflicting results (e.g., LD₅₀ variability across species) .
Q. What strategies enable the use of this compound in designing mechanically flexible molecular crystals?
- Methodology :
- Crystal engineering : Leverage halogen-halogen interactions and slip planes to achieve elasto-plasticity. For example, 2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol (DMP) exhibits 2.5% elastic strain before plastic deformation .
- Three-point bending tests : Quantify flexibility using single-crystal XRD and stress-strain curves .
Q. How can this compound be functionalized for anti-cancer applications?
- Methodology :
- Schiff base metal complexes : Synthesize Ni(II) or Co(II) complexes (e.g., [NiL₂(NCS)₂]) and evaluate cytotoxicity via MTT assays .
- Structure-activity relationships (SAR) : Modify the chloromethyl group to enhance cellular uptake (e.g., tolylimino-methyl derivatives) .
Q. What advanced analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
